3-乙基腺嘌呤-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

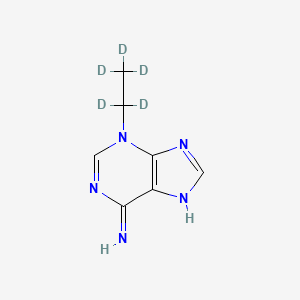

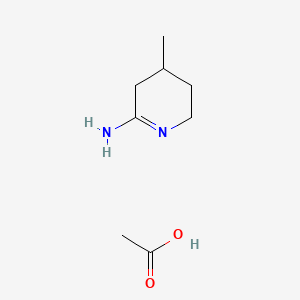

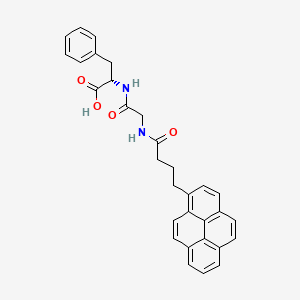

3-Ethyl Adenine-d5 is a chemical compound with the molecular formula C7H4D5N5 . It is categorized under stable isotopes and is not considered a hazardous compound .

Synthesis Analysis

While specific synthesis methods for 3-Ethyl Adenine-d5 were not found, adenine derivatives have been synthesized through various methods. For instance, a single-nucleotide resolution sequencing method of N6-adenine methylation sites in DNA and RNA has been described . Another study discussed the synthesis of adenine derivatives possessing 1,3,4-oxadiazole moiety with different S-alkyl group .Molecular Structure Analysis

The molecular weight of 3-Ethyl Adenine-d5 is 168.21 . Its IUPAC name is 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl Adenine-d5 were not found, adenine and its derivatives have been involved in various reactions. For example, a study showed that using sodium nitrite under acidic conditions, chemoselective deamination of unmethylated adenines readily occurs, without competing deamination of N6-adenine sites . Another study discussed the reactions of adenine with phenyl glycidyl ether depending on the solvent nature .Physical And Chemical Properties Analysis

3-Ethyl Adenine-d5 is a white solid with a molecular weight of 168.21 . It is slightly soluble in methanol .科学研究应用

Nucleic Acid Synthesis

3-Ethyl-d5-adenine is used in various research applications involving nucleic acid synthesis . The compound is commonly used in the development of nucleoside analogs that can be incorporated into DNA or RNA strands .

DNA Sequencing

This compound plays a significant role in DNA sequencing studies . The presence of the deuterium isotope in the compound enhances its stability, making it useful for various biological studies .

Gene Expression Studies

3-Ethyl-d5-adenine is used in gene expression studies . Researchers can study the effects of modified nucleosides on gene expression and DNA replication using this compound .

Development of Nucleoside Analogs

The compound is commonly used in the development of nucleoside analogs . These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of modified nucleosides on gene expression and DNA replication .

Pharmaceutical Industry

In addition to its research applications, 3-Ethyl-d5-adenine is also used in the pharmaceutical industry for the development of antiviral and anticancer drugs . Its unique structure and stable isotopic labeling make it a valuable tool for drug discovery and development .

Proteomics Research

3-Ethyl-d5-adenine is used as a biochemical for proteomics research . Its molecular formula is C7H4D5N5 and it has a molecular weight of 168.21 .

Overall, 3-Ethyl-d5-adenine is a versatile compound that has a wide range of applications in various fields of science and medicine. Its stability, solubility, and biological activity make it an essential tool for researchers and drug developers alike .

作用机制

Target of Action

3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .

Mode of Action

Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .

Biochemical Pathways

For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability

Result of Action

Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.

属性

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661951 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147028-85-1 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)